Methyl 5-Fluoropyridine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 5-Fluoropyridine-2-carboxylate and related compounds involves several chemical reactions, including oxidation, nitration, reduction, and catalyzed reactions. For instance, Shi et al. (2012) described the synthesis of a related compound, Methyl 4-fluoro-3-methylpyridine-2-carboxylate, through a process involving oxidation, nitration, and reduction, followed by a modified Balz-Schiemann reaction, with an overall yield of about 18% (Shi Qunfeng et al., 2012). This synthesis pathway highlights the complexity and the steps required to introduce fluorine into the pyridine ring.
Molecular Structure Analysis
Chemical Reactions and Properties
Methyl 5-Fluoropyridine-2-carboxylate participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The fluorine atom on the pyridine ring makes it a reactive site for nucleophilic attack, while the carboxylate group can participate in condensation reactions. For instance, the synthesis routes involve complex reactions such as diazotization and Schiemann reaction to introduce the fluorine atom or modify the pyridine ring (Chen Ying-qi, 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-Fluoropyridine-2-carboxylate is a compound involved in various synthesis processes. Shi Qunfeng et al. (2012) described its role in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, detailing the steps involving oxidation, nitration, and reduction processes, highlighting its utility in complex chemical reactions (Shi Qunfeng et al., 2012).
Radiosynthesis and Medical Imaging
In the field of medical imaging, the compound finds its application in the synthesis of radio-labelled compounds for PET imaging. M. Pauton et al. (2019) reported the first radiosynthesis of 2-amino-5-[18F]fluoropyridines using Methyl 5-Fluoropyridine-2-carboxylate, showcasing its potential in enhancing medical diagnostic procedures (M. Pauton et al., 2019).
Electrocatalytic Carboxylation
Q. Feng et al. (2010) explored the use of Methyl 5-Fluoropyridine-2-carboxylate in electrocatalytic carboxylation, a process significant in the production of various chemicals. The study emphasized its role in the carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the compound's versatility in chemical synthesis (Q. Feng et al., 2010).
Anticancer Research
In the realm of anticancer research, Methyl 5-Fluoropyridine-2-carboxylate is utilized in the synthesis of compounds with potential therapeutic effects. C. Karthikeyan et al. (2017) synthesized a series of compounds using Methyl 5-Fluoropyridine-2-carboxylate and evaluated their antiproliferative effects against breast cancer cell lines, showing promising results in cancer therapeutics (C. Karthikeyan et al., 2017).
Safety And Hazards
“Methyl 5-Fluoropyridine-2-carboxylate” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 5-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBKUFSDZMQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630088 | |
Record name | Methyl 5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Fluoropyridine-2-carboxylate | |
CAS RN |
107504-07-4 | |
Record name | 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107504-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.